
Indinavir sulfate ethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indinavir sulfate ethanolate is a useful research compound. Its molecular formula is C38H55N5O9S and its molecular weight is 757.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Indinavir sulfate ethanolate is characterized by its potent inhibition of the HIV protease enzyme, which is essential for viral replication. The compound exhibits good oral bioavailability, making it suitable for oral administration. Its chemical structure allows for high solubility in aqueous environments, which is vital for effective absorption and therapeutic efficacy.
Key Pharmacokinetic Parameters
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within approximately 0.8 hours post-administration.
- Distribution : About 60% bound to plasma proteins.
- Metabolism : Primarily metabolized by cytochrome P-450 3A4.
- Elimination : Short half-life of about 1.8 hours; less than 20% excreted unchanged in urine.
Clinical Applications
- HIV Treatment : this compound is primarily utilized in combination antiretroviral therapy (cART) for HIV-infected patients. Clinical studies have demonstrated its effectiveness in reducing the risk of progression to AIDS-defining illnesses or death .
- Nephrolithiasis Management : While effective, indinavir has been associated with nephrolithiasis (kidney stones), necessitating adequate hydration and monitoring during treatment .
- Pharmacogenomics : Research indicates variability in drug metabolism based on genetic factors, highlighting the importance of personalized medicine when prescribing this compound .
Case Study 1: Salt Form Development
A significant case study focused on the development of this compound as a lead salt form due to its superior solubility compared to other forms. The study found that this salt form exhibited an aqueous solubility exceeding 500 mg/ml, which is crucial for ensuring adequate bioavailability and therapeutic effect .
Case Study 2: Clinical Trials and Efficacy
Clinical trials comparing this compound with other antiretroviral agents demonstrated its effectiveness in achieving viral suppression and improving immune function in HIV patients. A notable trial reported that patients receiving indinavir in combination with zidovudine showed significant reductions in viral load compared to those on monotherapy .
Pharmacokinetic Parameters Comparison
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | 12,617 nM |
Area Under Curve (AUC) | 30,691 nM·h |
Half-Life | 1.8 hours |
Protein Binding | ~60% |
Clinical Efficacy Data
Study | Treatment Group | Outcome |
---|---|---|
Study ACTG 320 | Indinavir + Zidovudine + Lamivudine | Reduced progression to AIDS-defining illness |
Study 028 | Indinavir vs Zidovudine alone | Significant viral load reduction |
Eigenschaften
Molekularformel |
C38H55N5O9S |
---|---|
Molekulargewicht |
757.9 g/mol |
IUPAC-Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;ethanol;sulfuric acid |
InChI |
InChI=1S/C36H47N5O4.C2H6O.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-2-3;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);3H,2H2,1H3;(H2,1,2,3,4)/t28-,29+,31+,32-,33+;;/m1../s1 |
InChI-Schlüssel |
QDNVAYDEAGXHTB-NOYQBWMBSA-N |
Isomerische SMILES |
CCO.CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |
Kanonische SMILES |
CCO.CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.